molecular formula C10H20BNO3 B8129673 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide

Cat. No.: B8129673
M. Wt: 213.08 g/mol
InChI Key: QFKXVVUOZYNDBJ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is an organic compound that features a boron atom within a dioxaborolane ring, attached to a butanamide group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide typically involves the reaction of 4-bromo-1-butanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate to facilitate the coupling reaction. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Catalyst: Palladium(II) acetate with a phosphine ligand

    Base: Potassium acetate or cesium carbonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex.

    Substitution: Aryl halides or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Butylamine derivatives.

    Substitution: Aryl or vinyl boronates.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

    Biology: The compound is used in the development of boron-containing drugs and probes for biological studies.

    Medicine: It is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide exerts its effects involves the formation of stable carbon-boron bonds. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating nucleophilic attack by carbon-based nucleophiles. This interaction is crucial in cross-coupling reactions, where the boron atom forms a transient complex with the palladium catalyst, enabling the transfer of the organic group to the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • Bis(pinacolato)diboron

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is unique due to its specific functional groups, which provide distinct reactivity patterns compared to other boron-containing compounds. Its butanamide group offers additional sites for chemical modification, enhancing its utility in synthetic applications.

This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications, contributing to advancements in various fields of science and technology.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13/h5-7H2,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKXVVUOZYNDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide

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